1-Acetyl-3-acetylthioazetidine

Description

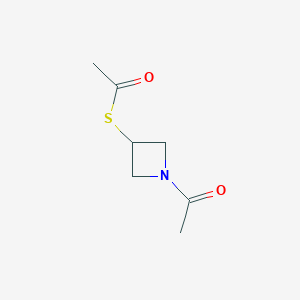

It is synthesized via silica gel column chromatography (eluent: chloroform-acetone) with a moderate yield of 51.8% . Its primary application is as a precursor for 3-mercaptoazetidine hydrochloride, a compound of interest in pharmaceutical synthesis due to its thiol functionality . Key spectral data include distinct ¹H-NMR signals at δ 1.87 (s, 3H, acetyl CH₃) and 2.35 (s, 3H, acetylthio CH₃), with a molecular formula of C₇H₁₁NO₂S (MW: 173.23 g/mol) .

Properties

Molecular Formula |

C7H11NO2S |

|---|---|

Molecular Weight |

173.24 g/mol |

IUPAC Name |

S-(1-acetylazetidin-3-yl) ethanethioate |

InChI |

InChI=1S/C7H11NO2S/c1-5(9)8-3-7(4-8)11-6(2)10/h7H,3-4H2,1-2H3 |

InChI Key |

AENQFVHCCWZTBD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CC(C1)SC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. 1-Acetylazetidine-3-thiol (14)

- Structure : Differs by replacing the acetylthio (-SAc) group with a free thiol (-SH).

- Synthesis : Produced via acidic hydrolysis (1N HCl, reflux) of 1-Acetyl-3-acetylthioazetidine .

- Properties: Molecular formula C₅H₉NOS (MW: 131.19 g/mol). Lacks detailed melting point or spectral data but serves as a reactive intermediate for further derivatization .

- Key Difference : The free thiol enhances nucleophilicity, making it more reactive than the acetylthio-protected analogue .

2.2. 3-Acetoxy-1-Acetylazetidine (CAS 143329-27-5)

- Structure : Contains an acetoxy (-OAc) group instead of acetylthio (-SAc) at the 3-position.

- Properties: Molecular formula C₇H₁₁NO₃ (MW: 157.17 g/mol).

- Applications : Used in coordination chemistry and as a building block for heterocyclic compounds .

2.3. 2-(1-Acetylazetidin-3-yl)thio-1,3-thiazoline (12k)

- Structure : Features a thiazoline ring fused to the azetidine moiety.

- Properties : Molecular formula C₁₀H₁₃N₂OS₂ (MW: 257.35 g/mol). Crystalline solid (mp: 63–64°C) with ESI-MS data confirming sodium adducts (m/z 351.0582) .

2.4. 1-Benzhydrylazetidin-3-amine Hydrochloride

- Structure : Substituted with a benzhydryl (diphenylmethyl) group and an amine at the 3-position.

- Properties : Molecular formula C₁₆H₁₇N₂Cl (MW: 272.78 g/mol). The aromatic groups enhance lipophilicity, making it suitable for central nervous system-targeted pharmaceuticals .

- Applications : Investigated as a precursor for antipsychotic or analgesic agents .

Comparative Analysis Table

Key Research Findings

- Reactivity : The acetylthio group in this compound facilitates controlled release of thiols under acidic conditions, whereas acetoxy or benzoyl derivatives exhibit greater stability .

- Synthetic Efficiency : Moderate yields (51.8%) for this compound suggest room for optimization compared to higher-yield azetidine syntheses in other studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.